Carbazochrome sodium sulfonate (CAS 51460-26-5) is a highly water-soluble, synthetic capillary hemostatic agent and vascular protectant derived from the oxidation of epinephrine. As an active pharmaceutical ingredient (API), its defining procurement advantage lies in the sodium sulfonate moiety, which fundamentally alters the physical properties of the highly insoluble carbazochrome base. This structural modification yields a compound that is readily processable into aqueous solutions without the need for harsh solvents or potentially reactive solubilizing agents. Consequently, it is primarily procured for the formulation of rapid-onset intravenous and intramuscular injectables designed to decrease capillary permeability and promote microvascular retraction during surgical procedures or acute hemorrhagic events[1].
Substituting carbazochrome sodium sulfonate with the generic carbazochrome base or its legacy salicylate salt introduces severe formulation and safety bottlenecks. The base compound is highly insoluble in water and ethanol, making it nearly impossible to formulate into stable, rapid-onset aqueous injectables without complex delivery systems. Historically, carbazochrome salicylate was utilized to overcome this insolubility; however, the salicylate moiety introduces off-target pharmacological effects, including the risk of hemolysis and interference with platelet function. Procuring the sodium sulfonate derivative eliminates these formulation barriers by providing an approximately 50-fold increase in aqueous solubility compared to the base, ensuring direct compatibility with standard IV/IM manufacturing workflows while avoiding salicylate-linked systemic toxicity[1].
The primary manufacturing bottleneck for carbazochrome-based therapeutics is the extreme aqueous insolubility of the base compound. The introduction of the sodium sulfonate group fundamentally resolves this issue, yielding an approximately 50-fold increase in water solubility compared to the unmodified carbazochrome base. This quantitative enhancement allows for the direct preparation of clear, stable aqueous solutions (e.g., at concentrations ≥ 2.5 mg/mL) without relying on secondary solubilizers like salicylic acid[1].
| Evidence Dimension | Aqueous solubility in standard pharmaceutical preparations |
| Target Compound Data | Clear aqueous solution achievable without solubilizers |
| Comparator Or Baseline | Carbazochrome base / Carbazochrome salicylate (~50x lower baseline solubility; requires complex solubilization) |
| Quantified Difference | ~50-fold increase in aqueous solubility |
| Conditions | Standard aqueous formulation at room temperature |
This solubility profile allows manufacturers to streamline the production of rapid-onset injectables while eliminating the cost and instability associated with complex solubilizing excipients.
Legacy formulations relied on carbazochrome salicylate to achieve processable solubility, which inadvertently introduced the risk of salicylate-induced hemolysis and off-target platelet interference. Carbazochrome sodium sulfonate completely eliminates the salicylate moiety from the API structure, resulting in an improved systemic safety profile with a Maximum Non-Lethal Dose (MNLD) exceeding 2000 mg/kg. This structural substitution prevents the hemolytic complications historically associated with the salicylate salt form during systemic administration[1].
| Evidence Dimension | Systemic toxicity and hemolytic risk |
| Target Compound Data | No hemolysis; MNLD > 2000 mg/kg |
| Comparator Or Baseline | Carbazochrome salicylate (Elevated risk of hemolysis and platelet interference) |
| Quantified Difference | Complete elimination of salicylate-induced hemolytic risk |
| Conditions | Systemic intravenous or intramuscular administration |
Procuring the sodium sulfonate form mitigates critical safety and regulatory risks associated with off-target hematological adverse events in injectable formulations.
In high-bleeding-risk surgical environments, the choice of hemostatic adjunct directly impacts patient outcomes and transfusion costs. Meta-analysis of perioperative protocols demonstrates that combining carbazochrome sodium sulfonate with tranexamic acid (TXA) yields a robust reduction in Total Blood Loss (TBL) by an additional 230.92 mL to 270.23 mL compared to the administration of TXA alone. Furthermore, this combination significantly reduces Hidden Blood Loss (HBL) without increasing the incidence of thromboembolic complications [1].
| Evidence Dimension | Total Blood Loss (TBL) reduction |
| Target Compound Data | Additional 230.92 - 270.23 mL reduction in TBL |
| Comparator Or Baseline | Tranexamic acid (TXA) alone (Baseline blood loss reduction) |
| Quantified Difference | 230.92 - 270.23 mL further reduction in TBL |
| Conditions | Perioperative administration during total hip and knee arthroplasty (THA/TKA) |
This quantifiable reduction in blood loss justifies the procurement of this specific compound as a high-value adjunct to standard antifibrinolytics, directly lowering hospital transfusion burdens.
Because of its ~50-fold higher aqueous solubility compared to the base compound, carbazochrome sodium sulfonate is a highly suitable API for manufacturing intravenous and intramuscular hemostatic injections. It allows formulators to bypass the use of complex, potentially toxic solubilizers or salicylate salts, ensuring a streamlined manufacturing process and a highly stable final product [1].
In clinical settings with high bleeding risks, such as total hip or knee arthroplasty, this compound is utilized as a critical adjunct to tranexamic acid (TXA). Its ability to stabilize microvascular integrity provides a quantifiable reduction in both total and hidden blood loss, minimizing the need for allogeneic blood transfusions without elevating thromboembolic risks[2].
The compound's targeted action on capillary permeability makes it highly suitable for managing hemorrhage during transurethral resection of the prostate (TURP). By reducing intraoperative bleeding more effectively than standard monotherapies, it improves surgical field visibility and postoperative recovery metrics [3].